molecular formula C16H20O6 B8337380 Methyl 4-(2-(ethoxycarbonyl)-3-oxobutyl)-3-methoxybenzoate

Methyl 4-(2-(ethoxycarbonyl)-3-oxobutyl)-3-methoxybenzoate

Cat. No.: B8337380
M. Wt: 308.33 g/mol
InChI Key: RSKLNERNHVZUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-(ethoxycarbonyl)-3-oxobutyl)-3-methoxybenzoate is a useful research compound. Its molecular formula is C16H20O6 and its molecular weight is 308.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H20O6

Molecular Weight

308.33 g/mol

IUPAC Name

methyl 4-(2-ethoxycarbonyl-3-oxobutyl)-3-methoxybenzoate

InChI

InChI=1S/C16H20O6/c1-5-22-16(19)13(10(2)17)8-11-6-7-12(15(18)21-4)9-14(11)20-3/h6-7,9,13H,5,8H2,1-4H3

InChI Key

RSKLNERNHVZUPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=C(C=C(C=C1)C(=O)OC)OC)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60% in mineral oil; 1.45 g) was added portionwise over 10 min to a solution of ethyl acetoacetate (4.4 mL) in THF (60 mL) at 0° C. The resulting suspension was stirred at 0° C. for 10 min and a solution of methyl 4-(bromomethyl)-3-methoxybenzoate (7.5 g) in THF (40 mL) added portionwise over 10 min. The mixture was warmed to 70° C. and stirred for 15 h. The mixture was allowed to cool and then poured cautiously into ice/water (300 mL) and stirred for 30 min. The aqueous phase was extracted with EtOAc and the combined organic phase was dried filtered and evaporated to afford crude product. The reaction was repeated on an identical scale and the two batches of crude product were combined and purified by chromatography eluting with 20-30% EtOAc in isohexane to give the subtitle compound as a colorless oil 14.70 g.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.